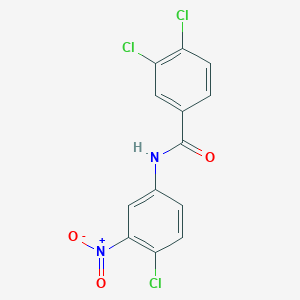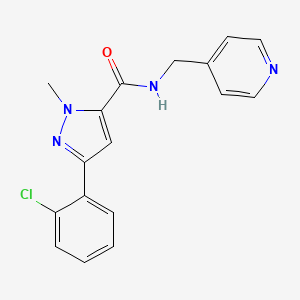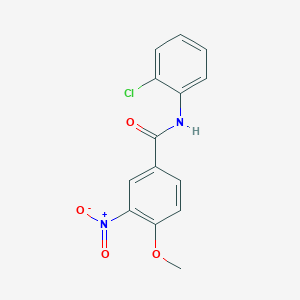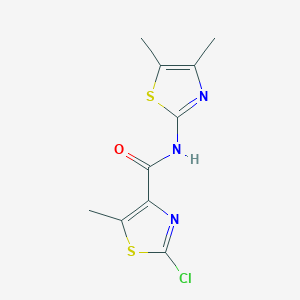![molecular formula C16H14N2O6 B11021583 2-[(4-Methoxy-2-nitrophenyl)carbamoyl]phenyl acetate](/img/structure/B11021583.png)
2-[(4-Methoxy-2-nitrophenyl)carbamoyl]phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methoxy-2-nitrophenyl)carbamoyl]phenyl acetate is an organic compound with a complex structure that includes both aromatic and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxy-2-nitrophenyl)carbamoyl]phenyl acetate typically involves the reaction of 4-methoxy-2-nitroaniline with phenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxy-2-nitrophenyl)carbamoyl]phenyl acetate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Substitution: The methoxy group can be substituted with other nucleophiles in the presence of a strong base.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: 2-[(4-Amino-2-nitrophenyl)carbamoyl]phenyl acetate.
Reduction: 2-[(4-Methoxy-2-nitrophenyl)carbamoyl]benzoic acid and methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Methoxy-2-nitrophenyl)carbamoyl]phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of new pharmaceuticals due to its unique structure.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxy-2-nitrophenyl)carbamoyl]phenyl acetate is not well-documented. its effects are likely due to its ability to interact with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxy-2-nitrophenyl)carbamoyl]butanoic acid
- 4-[(2-Methoxyphenyl)carbamoyl]butanoic acid
Uniqueness
2-[(4-Methoxy-2-nitrophenyl)carbamoyl]phenyl acetate is unique due to its specific combination of functional groups, which gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H14N2O6 |
|---|---|
Molecular Weight |
330.29 g/mol |
IUPAC Name |
[2-[(4-methoxy-2-nitrophenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C16H14N2O6/c1-10(19)24-15-6-4-3-5-12(15)16(20)17-13-8-7-11(23-2)9-14(13)18(21)22/h3-9H,1-2H3,(H,17,20) |
InChI Key |
DNFXGRKNQRLDLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11021501.png)


![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B11021521.png)
![N-(4-{[2-(4-nitrobenzoyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B11021530.png)

![2,5-dichloro-N-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxy-5-nitrophenyl)benzenesulfonamide](/img/structure/B11021541.png)
![N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-tryptophan](/img/structure/B11021547.png)





![6-chloro-7-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B11021584.png)
